molecular formula C15H28O2Si B14150773 Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane CAS No. 88780-30-7

Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane

Cat. No.: B14150773
CAS No.: 88780-30-7
M. Wt: 268.47 g/mol
InChI Key: FXHSKKASWWHGQR-UHFFFAOYSA-N
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Description

Triethyl[(6-methoxy-4-methylbicyclo[410]hept-3-en-1-yl)oxy]silane is a silane compound characterized by the presence of a bicyclic heptene structure with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane typically involves the reaction of a bicyclic heptene derivative with triethylsilane in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 50-100°C.

    Catalyst: Commonly used catalysts include platinum or palladium complexes.

    Solvent: Organic solvents such as toluene or hexane are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Silanols, siloxanes.

    Reduction Products: Modified silane derivatives.

    Substitution Products: Compounds with varied functional groups replacing the methoxy group.

Scientific Research Applications

Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules and drug delivery systems.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane involves its interaction with molecular targets through its silane and bicyclic heptene moieties. The compound can form stable bonds with various substrates, facilitating its use in material science and catalysis. The pathways involved often include:

    Silane Bond Formation: Interaction with hydroxyl groups to form siloxane bonds.

    Bicyclic Heptene Interactions: Participation in cycloaddition and other ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
  • Triethyl[(4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane

Uniqueness

Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is unique due to the presence of both methoxy and methyl substituents on the bicyclic heptene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

88780-30-7

Molecular Formula

C15H28O2Si

Molecular Weight

268.47 g/mol

IUPAC Name

triethyl-[(6-methoxy-4-methyl-1-bicyclo[4.1.0]hept-3-enyl)oxy]silane

InChI

InChI=1S/C15H28O2Si/c1-6-18(7-2,8-3)17-14-10-9-13(4)11-15(14,12-14)16-5/h9H,6-8,10-12H2,1-5H3

InChI Key

FXHSKKASWWHGQR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC12CC=C(CC1(C2)OC)C

Origin of Product

United States

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